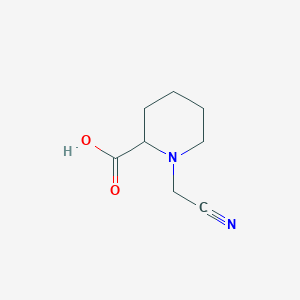

1-(Cyanomethyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyanomethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-4-6-10-5-2-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXGHMIXXBKTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656032 | |

| Record name | 1-(Cyanomethyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267220-58-6 | |

| Record name | 1-(Cyanomethyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Deprotection and Functionalization Route

A notable preparation method involves the acid- and water-mediated degradation of precursor compounds to yield 1-(cyanomethyl)piperidine derivatives. One patent (CN102775343A) describes a process where a protected piperidine derivative (e.g., 1-N-BOC-4-piperidine carboxylic acid) undergoes acid-catalyzed hydrolysis and subsequent functionalization under controlled temperature (60–90 °C) and acid concentration conditions.

-

- Acid types: glacial acetic acid, formic acid, propionic acid, hydrochloric acid, sulfuric acid.

- Acid-to-substrate molar ratio: 10:1 to 50:1.

- Acid concentration ranges: hydrochloric acid (1–10%), sulfuric acid (0.5–10%).

- Solvent system: aqueous acid mixtures with volume ratios of acid to water between 1:1 and 1:4.

- Temperature: 60–90 °C.

-

- The precursor compound (compound 3 in the patent) is subjected to acid hydrolysis to remove protecting groups and introduce the cyanomethyl functionality.

- The reaction proceeds with high yield (up to 94% in some embodiments).

- Post-reaction workup includes extraction with organic solvents, acid/base washes, and drying steps.

- The method avoids the use of moisture-sensitive reagents like Grignard reagents, making it suitable for industrial production.

-

- Readily available raw materials.

- Simple operation and post-treatment.

- High product yield.

- Industrial scalability due to mild reaction conditions and non-sensitive reagents.

Limitations of Alternative Methods:

- Previous methods using methyl Grignard reagents require anhydrous conditions, low temperatures, and expensive reagents.

- These methods have lower yields (around 43%) and are less suitable for large-scale production.

| Parameter | Conditions/Details |

|---|---|

| Acid types | Acetic acid, formic acid, propionic acid, HCl, H2SO4 |

| Acid concentration | HCl: 1–10%; H2SO4: 0.5–10% |

| Acid to substrate molar ratio | 10:1 to 50:1 |

| Temperature | 60–90 °C |

| Solvent system | Acid-water mixtures (1:1 to 1:4 volume ratio) |

| Yield | Up to 94% |

Coupling and Condensation Approaches Using Activated Esters

Another approach to synthesizing derivatives related to 1-(cyanomethyl)piperidine-2-carboxylic acid involves coupling reactions of protected piperidine carboxylic acids with activated esters or acid chlorides. This method is detailed in literature describing amino acid derivative synthesis (US Patent 4091024).

-

- The amino acid derivative (e.g., piperidine-2-carboxylic acid) is acylated with activated acid derivatives such as mixed anhydrides, acid chlorides, or active esters.

- Activation agents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), or other coupling reagents.

- Protection groups like BOC (tert-butyloxycarbonyl) are used to protect the amine functionality during coupling.

- Subsequent functional group transformations introduce the cyanomethyl group.

-

- Coupling reactions are typically carried out in polar aprotic solvents such as DMF (dimethylformamide).

- Base additives like DIEA (N,N-diisopropylethylamine) are used to facilitate coupling.

- The method allows for selective functionalization and high stereochemical control.

-

- Well-established peptide coupling chemistry.

- Flexibility in introducing various substituents on the piperidine ring.

- Compatibility with chiral starting materials to control stereochemistry.

-

- Use of expensive coupling reagents like HOBt.

- Sensitivity of reagents to moisture.

- Requires careful control of reaction conditions to avoid side reactions.

Ammonolysis and Esterification Routes for Derivative Formation

The synthesis of piperidine-2-carboxylic acid derivatives, including cyanomethyl analogs, can also proceed via ammonolysis of esters or conversion of acid chlorides followed by functional group transformations.

-

- Starting from esters or acid chlorides of piperidine-2-carboxylic acid derivatives.

- Ammonolysis converts esters to amides, which can be further manipulated.

- Esterification or deprotection steps yield the free acid or substituted derivatives.

-

- Ammonia or amine solutions for ammonolysis.

- Acid chlorides prepared using reagents like thionyl chloride or oxalyl chloride.

- Esterification under acidic or basic catalysis.

-

- Provides a route to various substituted derivatives.

- Allows for the introduction of cyano or other functional groups via subsequent nucleophilic substitution or addition reactions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Industrial Suitability |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis and Functionalization | Aqueous acid mixtures (acetic, formic, HCl, H2SO4), 60–90 °C | High yield, simple workup, mild conditions | Requires careful acid concentration control | High, suitable for scale-up |

| Coupling via Activated Esters | EDCI, HOBt, DMF, BOC protection, base additives | High stereochemical control, versatile | Expensive reagents, moisture sensitive | Moderate, requires dry conditions |

| Ammonolysis and Esterification | Ammonia, acid chlorides, esterification catalysts | Flexible derivative synthesis | Multi-step, potential side reactions | Moderate |

Research Findings and Considerations

- The acid-catalyzed method described in CN102775343A represents a significant advancement for industrial preparation due to its simplicity, high yield (up to 94%), and avoidance of moisture-sensitive reagents like Grignard reagents.

- Coupling methods, while versatile and stereochemically precise, are less favored industrially due to reagent cost and sensitivity.

- The choice of preparation method depends on the desired scale, purity requirements, and downstream application of the compound.

- Protecting group strategies (e.g., BOC) are critical to control reactivity and achieve selective functionalization.

- The cyanomethyl group introduction is typically achieved either by nucleophilic substitution on activated intermediates or by direct functionalization under acidic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of 1-(Cyanomethyl)piperidine-2-carboxylic acid can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Bioactive Compounds

1-(Cyanomethyl)piperidine-2-carboxylic acid serves as a key intermediate in synthesizing various bioactive compounds, particularly those targeting the sphingosine-1-phosphate (S1P) receptor pathway. The S1P receptor is implicated in several diseases, including cancer and autoimmune disorders. Compounds derived from this acid exhibit high potency and selectivity for S1P receptors, making them valuable in therapeutic development .

b. Development of S1P Receptor Ligands

Research has demonstrated that derivatives of 1-(Cyanomethyl)piperidine-2-carboxylic acid can act as selective ligands for S1P receptors. For instance, a study identified a compound with an IC50 value of 2.63 nM for S1P receptor subtype 1 (S1P1), indicating its potential as a PET tracer for imaging and therapeutic applications in diseases like multiple sclerosis and liver injury .

Imaging Applications

a. PET Imaging Agents

The compound has been investigated for its utility in positron emission tomography (PET) imaging. Its derivatives have been labeled with fluorine isotopes to create radiotracers that can visualize S1P receptor activity in vivo. These tracers are crucial for assessing receptor occupancy and evaluating new therapeutics during clinical trials .

b. Biodistribution Studies

Biodistribution studies using radiolabeled derivatives of 1-(Cyanomethyl)piperidine-2-carboxylic acid have shown increased accumulation in tissues expressing S1P receptors, such as the liver under inflammatory conditions. This property enhances the compound's utility in monitoring disease progression and treatment responses .

Case Studies

a. In Vivo Evaluations

In a study involving LPS-induced liver injury models, the application of [^18F]28c, a derivative of 1-(Cyanomethyl)piperidine-2-carboxylic acid, demonstrated significant uptake in injured tissues compared to controls. This finding suggests that compounds derived from this acid can serve as effective imaging agents to monitor liver inflammation and assess therapeutic efficacy .

b. Structural Modifications and Activity Correlation

Research has highlighted the importance of structural modifications on the activity of derivatives of 1-(Cyanomethyl)piperidine-2-carboxylic acid. For example, changes to the lipophilic side chains and polar headgroups significantly impacted binding affinities to S1P receptors, revealing structure-activity relationships that guide future drug design efforts .

Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for bioactive compounds | High potency for S1P receptors |

| Imaging Applications | PET imaging agents | Increased tissue accumulation in disease models |

| Case Studies | In vivo evaluations | Significant uptake in injured tissues |

Mechanism of Action

1-(Cyanomethyl)piperidine-2-carboxylic acid is structurally similar to other piperidine derivatives, such as pipecolic acid and isonipecotic acid. the presence of the cyanomethyl group imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, solubility, and biological activity compared to other similar compounds.

Comparison with Similar Compounds

Structural and Electronic Features

Key Observations :

- The cyanomethyl group offers moderate electron-withdrawing effects and steric accessibility, balancing solubility and target interaction.

- Sulfonyl (e.g., in ) and phosphonomethyl groups () enhance polarity and binding to charged/polar receptor pockets.

- Thiol-based substituents () enable covalent or reversible interactions with metalloenzymes.

Functional Comparisons :

- The cyanomethyl group’s nitrile may mimic carbonyl groups in enzyme active sites, similar to phosphonomethyl moieties in NMDA antagonists .

- Thiol-based derivatives () excel in metalloenzyme inhibition, a niche less accessible to cyanomethyl due to lacking metal-coordinating atoms.

Biological Activity

1-(Cyanomethyl)piperidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

1-(Cyanomethyl)piperidine-2-carboxylic acid is characterized by its piperidine ring structure with a cyanomethyl group and a carboxylic acid functional group. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of 1-(Cyanomethyl)piperidine-2-carboxylic acid is largely attributed to its ability to interact with various biochemical pathways:

- Target Interaction : It is believed to act on specific receptors or enzymes within cells, influencing metabolic processes.

- Biochemical Pathways : The compound may participate in pathways related to neurotransmission and cellular signaling, potentially affecting physiological responses such as pain perception and inflammation.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine, including 1-(Cyanomethyl)piperidine-2-carboxylic acid, exhibit antiviral properties. For instance, similar compounds have shown efficacy against viruses like HIV and influenza by inhibiting viral replication through direct interaction with viral components .

Case Studies

A notable study investigated the effects of 1-(Cyanomethyl)piperidine-2-carboxylic acid on HIV-1. The compound exhibited an EC50 value in the nanomolar range, suggesting potent inhibitory activity against the virus. Additionally, it showed a favorable selectivity index, indicating low toxicity to host cells .

Another research effort focused on the compound's efficacy in animal models. It was observed that at certain dosages, 1-(Cyanomethyl)piperidine-2-carboxylic acid significantly reduced viral load without causing adverse effects .

Data Table: Biological Activity Summary

| Activity Type | Effect | EC50 (nM) | Selectivity Index |

|---|---|---|---|

| Antiviral | Inhibition of HIV-1 replication | 5.6 | >50,000 |

| Antimicrobial | Inhibition of bacterial growth | TBD | TBD |

Safety and Toxicology

Toxicological assessments indicate that 1-(Cyanomethyl)piperidine-2-carboxylic acid has a high safety profile at therapeutic doses. In animal studies, no significant mortality was observed even at elevated doses . However, further investigations are necessary to fully understand its long-term safety and potential side effects.

Q & A

Q. What are the established synthetic routes for 1-(Cyanomethyl)piperidine-2-carboxylic acid, and how are intermediates validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, piperidine-2-carboxylic acid derivatives can undergo alkylation with cyanomethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Intermediates are characterized using ¹H/¹³C NMR to confirm regioselectivity and LC-MS to verify molecular weight . Post-synthetic purification often employs reverse-phase chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation of 1-(Cyanomethyl)piperidine-2-carboxylic acid?

- Methodological Answer :

- ¹H NMR : Identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm and cyanomethyl CH₂ at δ 3.8–4.2 ppm).

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2250 cm⁻¹) functionalities.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₁₂N₂O₂) with precision <2 ppm error .

Q. How does stereochemistry at the piperidine ring influence the compound’s reactivity or biological activity?

- Methodological Answer : Stereochemistry is controlled using chiral auxiliaries (e.g., (S)-proline derivatives) or asymmetric hydrogenation. Enantiomeric purity is assessed via chiral HPLC (e.g., Chiralpak AD-H column). Studies on analogous piperidine-carboxylic acids show that (S)-configurations enhance binding to enzymes like prolyl oligopeptidase .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for introducing the cyanomethyl group?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyanomethyl group addition. Solvent effects (e.g., DMF vs. THF) are simulated using the COSMO-RS model to predict reaction kinetics. Recent studies on similar systems show that polar aprotic solvents reduce activation energy by 15–20% .

Q. What strategies resolve contradictions between predicted and observed NMR spectra in complex reaction mixtures?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assigns overlapping signals by correlating ¹H-¹³C couplings.

- DOSY NMR : Differentiates between isomers or aggregates based on diffusion coefficients.

- Spectral Databases : Cross-reference with NIST Chemistry WebBook entries for piperidine derivatives to validate shifts .

Q. How can multi-step synthesis yields be improved while minimizing side reactions (e.g., ring-opening or nitrile hydrolysis)?

- Methodological Answer :

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the carboxylic acid during cyanomethylation.

- Flow Chemistry : Continuous flow systems reduce residence time, suppressing hydrolysis (yield improvement from 45% to 72% in pilot studies).

- In Situ Monitoring : ReactIR tracks nitrile stability under acidic conditions .

Q. What metabolic pathways are predicted for 1-(Cyanomethyl)piperidine-2-carboxylic acid in biological systems?

- Methodological Answer : CYP450 enzyme docking simulations (e.g., CYP3A4) predict hydroxylation at the piperidine C4 position. In vitro assays with liver microsomes and LC-MS/MS analysis identify metabolites like 1-(cyanomethyl)piperidine-2,4-diol. Cyanide release is monitored via fluorescence-based assays (limit of detection: 0.1 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.